molecular formula C11H11ClO3S B1423695 Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate CAS No. 1215582-82-3

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate

Cat. No. B1423695
M. Wt: 258.72 g/mol
InChI Key: IMNUQKOLXPINDO-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate” is a chemical compound with the molecular formula C11H11ClO3S . Its CAS number is 1215582-82-3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate” is defined by its molecular formula, C11H11ClO3S . The molecular weight of the compound is 258.72 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate” has a molecular weight of 258.72 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density might be available on specialized chemical databases .

Scientific Research Applications

Synthesis Applications

  • Stereochemistry and Synthesis : Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate plays a role in the stereoselective synthesis of key pharmaceutical compounds. An example includes its use in synthesizing key starting materials for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
  • Antagonist Activity : It has been utilized in the development of nonsteroidal antiandrogens. This includes the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, leading to novel, potent antiandrogens (Tucker et al., 1988).

Material Science and Polymer Research

  • Functional Polysiloxanes : The chemical is involved in the synthesis of functional dialkoxysilanes, leading to the development of functional polysiloxanes with potential biomedical applications due to their hydrophilic properties (Cao et al., 2017).
  • Hyperbranched Aliphatic Poly(β-thioether ester) : Its derivatives are used in the enzymatic synthesis of hyperbranched aliphatic poly(β-thioether ester)s, which show potential for biomedical applications owing to their oxidation-responsive properties (Wu & Liu, 2020).

Pharmacological and Biomedical Applications

  • Chiral Intermediate for Antidepressants : It serves as a chiral intermediate in synthesizing components of antidepressant drugs, demonstrating the significance in medicinal chemistry (Choi et al., 2010).
  • Potential Antimalarial Agent : Derivatives of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate have shown promise in the synthesis of novel antimalarial agents, indicating its utility in the development of new therapeutic drugs (Werbel et al., 1986).

Safety And Hazards

When handling “Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .

properties

IUPAC Name

methyl 3-(3-chloro-2-formylphenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNUQKOLXPINDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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